1,3-Dibromo-1,1-difluorobutane
Description
Overview of Organobromine and Organofluorine Compounds in Chemical Synthesis
Organobromine and organofluorine compounds are of immense importance in the world of chemical synthesis. Organobromine compounds, which feature a carbon-bromine bond, are highly versatile intermediates. fluorochem.co.uk The carbon-bromine bond is weaker than carbon-chlorine and carbon-fluorine bonds, making organobromides valuable as alkylating agents and participants in a variety of coupling reactions. researchgate.netchemspider.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. fluorochem.co.ukresearchgate.net
Conversely, organofluorine compounds, containing at least one carbon-fluorine bond, have seen a surge in interest due to the unique properties that fluorine imparts upon a molecule. youtube.com Fluorine's high electronegativity can significantly alter a molecule's electronic properties, stability, and biological activity. scbt.com Consequently, fluorinated compounds are prevalent in pharmaceuticals, with an estimated 20% of all marketed drugs containing fluorine. synquestlabs.com The synthesis of these compounds often involves specialized fluorinating agents and techniques to introduce the C-F bond. scbt.com
The Unique Role of Bromofluorinated Alkanes in Molecular Design
The simultaneous presence of both bromine and fluorine in an alkane molecule, as seen in bromofluorinated alkanes, offers a unique set of tools for molecular design. These compounds combine the reactivity of the carbon-bromine bond with the profound electronic and conformational effects of fluorine. The introduction of fluorine can influence the conformation of alkane chains, a phenomenon that has been explored to create molecules with specific shapes. researchgate.net This conformational control is a powerful strategy in the design of functional molecules, from catalysts to bioactive compounds. d-nb.info The differing reactivity of the C-Br and C-F bonds allows for selective chemical transformations, enabling the stepwise introduction of different functional groups.
Scope and Academic Relevance of Investigating 1,3-Dibromo-1,1-difluorobutane
This compound (C₄H₆Br₂F₂) is a compound of significant academic interest due to its potential as a versatile building block in organic synthesis. The presence of a geminal difluoro group at one end of the butane (B89635) chain and two bromine atoms at the first and third positions provides multiple reactive sites for chemical modification.
This compound serves as a reagent for constructing more complex molecules. Its bromine and fluorine substituents enable a variety of chemical reactions, including nucleophilic substitutions and eliminations. For instance, research has demonstrated its use as a precursor for synthesizing biologically active compounds, such as certain thiazole (B1198619) derivatives that have shown antimicrobial activity. Furthermore, the potential for selective Br/F exchange reactions suggests that derivatives of this compound could be valuable in the development of radiopharmaceuticals for diagnostic imaging. The reactivity of this compound, such as its ability to undergo double dehydrobromination to form useful difluorodienes, highlights its importance in synthetic chemistry.
Data for this compound
The following tables provide key physical and spectroscopic data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 406-42-8 | scbt.comsynquestlabs.com |
| Molecular Formula | C₄H₆Br₂F₂ | scbt.comsynquestlabs.com |
| Molecular Weight | 251.90 g/mol | scbt.com |
| Boiling Point | 60-61 °C | synquestlabs.com |
| Melting Point | 62-64 °C | synquestlabs.com |
| Density | 1.8586 g/cm³ | synquestlabs.com |
| Refractive Index | 1.4489 | synquestlabs.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data | Source(s) |
|---|---|---|
| Infrared (IR) | Strong C-F stretches (1050–1150 cm⁻¹), C-Br stretch (550–600 cm⁻¹) | |
| ¹H NMR (in CDCl₃) | δ 4.35 ppm (s, 2H, protons adjacent to CF₂), δ 2.46 ppm (m, 4H, other methylene (B1212753) protons) | |
| ¹³C NMR | δ 112.0 ppm (t, J = 319.2 Hz, CF₂), δ 40.2 ppm (C2), δ 30.1 ppm (C3), δ 22.3 ppm (C4) | |
| ¹⁹F NMR | δ -65.6 ppm (s, equivalent F atoms in CF₂) |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 251.9; fragments at m/z 172.0 (loss of Br), m/z 95.0, m/z 69.0 | |
Structure
2D Structure
Properties
IUPAC Name |
1,3-dibromo-1,1-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWJVIZPXZXUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371579 | |
| Record name | 1,3-dibromo-1,1-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-42-8 | |
| Record name | 1,3-dibromo-1,1-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 406-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Chemical Transformations of 1,3 Dibromo 1,1 Difluorobutane
Dehydrobromination Reactions and Formation of Difluorodienes
The elimination of hydrogen bromide (HBr) from 1,3-Dibromo-1,1-difluorobutane is a key process for generating highly reactive fluorinated dienes. The reaction's outcome can be precisely controlled by the choice of base and reaction conditions, leading to either partial or complete dehydrobromination.
Double Dehydrobromination Pathways
The reaction conditions for achieving double dehydrobromination typically involve the use of a strong base in a suitable solvent. The choice of base is critical; stronger bases favor the complete elimination of both HBr molecules.
| Base | Solvent | Temperature | Outcome |
| Potassium Hydroxide (B78521) (excess) | Ethanol | Reflux | Double dehydrobromination |
| Sodium Amide | Liquid Ammonia (B1221849) | -33°C | Double dehydrobromination |
Monoelimination Product Formation under Controlled Conditions
Under carefully controlled conditions, it is possible to selectively remove only one molecule of HBr from this compound, leading to the formation of a monoelimination product. This is typically achieved by using a milder base or a stoichiometric amount of a strong base at lower temperatures. The primary product of this reaction is 1-bromo-1,1-difluoro-2-butene. The regioselectivity of this elimination is governed by the higher acidity of the proton at the C2 position, adjacent to the difluoromethyl group.
The ability to isolate the monoelimination product opens up pathways for further selective functionalization of the molecule. For instance, the remaining bromine atom can be substituted or the double bond can be subjected to various addition reactions.
| Base (equivalents) | Solvent | Temperature | Major Product |
| Potassium tert-butoxide (1.0) | Tetrahydrofuran | 0°C | 1-Bromo-1,1-difluoro-2-butene |
| Triethylamine (excess) | Acetonitrile | Reflux | Slow reaction, mixture of products |
Formation of Unexpected Trifluoro Compounds under Vigorous Conditions
While specific documented instances of the formation of trifluoro compounds directly from this compound under vigorous dehydrobromination conditions are not extensively reported in readily available literature, the chemistry of fluorinated compounds suggests potential pathways for such transformations. Under harsh reaction conditions, such as very high temperatures and the presence of certain reagents, rearrangement and fluorination reactions can occur. For instance, in the presence of a fluoride (B91410) source, it is conceivable that a substitution reaction could take place, leading to the formation of a trifluoromethyl group. However, without specific experimental evidence for this particular substrate, this remains a theoretical possibility based on the known reactivity of similar fluorinated hydrocarbons.
Cycloaddition Reactions of Derived Fluorinated Butadienes
The 1,1-difluoro-1,3-butadiene (B14742822) generated from the dehydrobromination of this compound is a valuable diene for cycloaddition reactions, particularly the Diels-Alder reaction. The presence of the two fluorine atoms significantly influences the reactivity and regioselectivity of these reactions.
Diels-Alder Reactions with Electron-Deficient Dienophiles
1,1-Difluoro-1,3-butadiene readily participates in Diels-Alder reactions with electron-deficient dienophiles. The gem-difluoro group acts as an electron-withdrawing group, activating the diene for reaction with dienophiles that possess electron-withdrawing substituents. A classic example is the reaction with maleic anhydride, which proceeds smoothly to form a cyclohexene (B86901) derivative. The reaction is a [4+2] cycloaddition, where the four pi electrons of the diene react with the two pi electrons of the dienophile to form a six-membered ring.
The stereochemistry of the Diels-Alder reaction is highly controlled, with the substituents on the dienophile retaining their relative stereochemistry in the product. The regioselectivity is also predictable, with the electron-withdrawing groups of the dienophile typically orienting themselves to be in a specific position relative to the difluorinated carbon of the diene.
| Dienophile | Product | Reaction Conditions |
| Maleic Anhydride | 4,4-Difluorocyclohex-1-ene-1,2-dicarboxylic anhydride | Toluene, 110°C |
| N-Phenylmaleimide | 2-Phenyl-5,5-difluoro-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Xylene, 140°C |
Reactivity with Other Dienophiles
Beyond strongly electron-deficient dienophiles, 1,1-difluoro-1,3-butadiene can also react with a range of other dienophiles, although the reaction conditions may need to be adjusted. The reactivity is generally lower with electron-neutral or electron-rich dienophiles. In some cases, Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and promote the cycloaddition. The specific outcomes and yields of these reactions are dependent on the electronic nature of the dienophile and the reaction parameters. Further research into the reactivity of 1,1-difluoro-1,3-butadiene with a broader scope of dienophiles continues to be an area of interest for the synthesis of novel fluorinated cyclic compounds.
Nucleophilic Substitution Reactions Involving Bromine and Fluorine Centers
Nucleophilic substitution reactions in haloalkanes are fundamental transformations where a nucleophile replaces a halogen atom. In this compound, the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are the potential sites for such reactions. However, the reactivity of these bonds towards nucleophiles differs significantly due to the disparity in their bond energies and the stability of the resulting halide anion. savemyexams.comlibretexts.org
The C-F bond is the strongest single bond to carbon, making fluoroalkanes generally unreactive in nucleophilic substitution reactions. savemyexams.comlibretexts.org Conversely, the C-Br bond is considerably weaker and therefore more susceptible to nucleophilic attack. libretexts.org This substantial difference in bond strength dictates that nucleophilic substitution on this compound will preferentially occur at the carbon atoms bearing the bromine atoms.
The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the haloalkane, the nature of the nucleophile, and the reaction conditions. scribd.comstudymind.co.uk The carbon at the C-3 position is a secondary carbon, which can undergo substitution via either pathway. The C-1 carbon, being bonded to two fluorine atoms and one bromine atom, presents a more complex scenario. The high electronegativity of the fluorine atoms makes the C-1 carbon highly electrophilic, but steric hindrance from the three halogen atoms could impede an SN2 backside attack.
Common nucleophiles that can react with this compound include hydroxide ions (OH⁻), alkoxides (RO⁻), cyanide ions (CN⁻), and ammonia (NH₃). ncert.nic.inorganicmystery.com For instance, reaction with an aqueous alkali solution would be expected to replace the bromine atoms with hydroxyl groups, forming a diol. Similarly, reaction with sodium alkoxide would yield ethers.
| Bond | Bond Energy (kJ/mol) | Relative Reactivity in Nucleophilic Substitution | Typical Products |
|---|---|---|---|
| C-Br | 290 | High | Alcohols, Ethers, Nitriles, Amines |
| C-F | 467 | Very Low | Generally unreactive |
Oxidative Transformations of the Butane (B89635) Backbone
The oxidation of the butane backbone of this compound can involve the carbon-hydrogen (C-H) bonds. While the C-H bonds in alkanes are generally inert, they can be functionalized under specific oxidative conditions. mdpi.com The presence of electron-withdrawing halogen atoms can influence the reactivity of the adjacent C-H bonds.
One potential pathway for oxidation is through radical reactions. For instance, the oxidation of chloroform (B151607) (CHCl₃) with atmospheric oxygen can lead to the formation of phosgene (B1210022) (COCl₂), a highly toxic substance. libretexts.orgscribd.com While this compound is not as susceptible to this specific transformation, it highlights the potential for oxidation at carbon atoms bearing halogens.
More controlled oxidation can be achieved using specific catalytic systems. For example, manganese porphyrin complexes have been shown to catalyze the fluorination of aliphatic C-H bonds using fluoride ions in the presence of an oxidizing agent. northeastern.edunih.govnih.gov This suggests that the C-H bonds on the butane backbone of this compound could be targeted for oxidation to introduce other functional groups, such as hydroxyl or carbonyl groups, depending on the oxidant and catalyst used. The electrochemical oxidation of alkyl bromides is also a known process that leads to the cleavage of the carbon-halogen bond, forming a carbocation that can then react further. researchgate.net
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Free Radical Oxidation | Atmospheric O₂, heat, or UV light | Carbonyl compounds, smaller fragments |
| Catalytic C-H Oxidation | Metal catalysts (e.g., Mn-porphyrin), oxidizing agents | Alcohols, ketones |
| Electrochemical Oxidation | Anodic potential | Carbocation intermediates leading to various products |
Reductive Pathways of Bromine and Fluorine Substituted Butanes
The reduction of halogenated butanes typically involves the cleavage of the carbon-halogen bonds. wikipedia.org The ease of this reduction is inversely related to the bond strength. Therefore, the C-Br bonds in this compound are significantly more susceptible to reduction than the C-F bonds. wikipedia.org This difference in reactivity allows for selective dehalogenation.
Reductive dehalogenation can be achieved using various reducing agents, including metal-based reagents and catalytic hydrogenation. For instance, treatment with a reducing metal like zinc can lead to the removal of bromine atoms. scielo.org.za Catalytic hydrogenation over a palladium catalyst is another effective method for the selective reduction of C-Br bonds in the presence of other functional groups.
The reduction of this compound would likely proceed in a stepwise manner, with the initial removal of one bromine atom to form a monobromo-difluorobutane, followed by the removal of the second bromine atom to yield 1,1-difluorobutane. The very strong C-F bonds would remain intact under typical reductive dehalogenation conditions. Photoreductive elimination is another potential method for cleaving carbon-halogen bonds, and studies have shown that photodebromination can occur with high quantum yields. rsc.orgrsc.org
| Bond | Bond Dissociation Energy (kJ/mol) | Susceptibility to Reduction | Typical Reducing Agents | Expected Product of Selective Reduction |
|---|---|---|---|---|
| C-Br | 293 | High | Zn, Catalytic Hydrogenation (e.g., H₂/Pd) | 1,1-Difluorobutane |
| C-F | 452 | Very Low | - | - |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 1,1 Difluorobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,3-Dibromo-1,1-difluorobutane, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, provides a wealth of information regarding the molecular framework.
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent sets of protons. The chemical shifts are influenced by the neighboring bromine and fluorine atoms. The electronegative fluorine atoms on C1 will cause a significant downfield shift for the protons on C2. The bromine atom on C3 will also deshield the adjacent protons.
The expected signals are:
A triplet of doublets corresponding to the two protons on C2. The triplet splitting arises from coupling to the two fluorine atoms on C1, and the doublet splitting is due to coupling with the single proton on C3.
A multiplet for the single proton on C3, which is coupled to the protons on C2 and the methyl protons on C4.
A doublet for the three protons of the methyl group (C4), resulting from coupling to the single proton on C3.
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (C2) | ~2.5 - 2.8 | td (triplet of doublets) | 2H |
| -CHBr- (C3) | ~4.2 - 4.5 | m (multiplet) | 1H |
| -CH₃ (C4) | ~1.8 - 2.0 | d (doublet) | 3H |
Due to the presence of a geminal difluoro group at the C1 position, the ¹⁹F NMR spectrum is expected to show a single signal for the two chemically equivalent fluorine atoms. This signal's chemical shift will be in a region typical for aliphatic gem-difluoro compounds. The multiplicity of this signal will be a triplet, arising from the coupling to the two adjacent protons on C2.
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CF₂- (C1) | ~ -90 to -110 | t (triplet) |
The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the attached halogens. The carbon atom bonded to the two fluorine atoms (C1) will appear as a triplet due to one-bond C-F coupling and will be shifted significantly downfield. The carbons bonded to bromine (C3) and the methylene (B1212753) carbon adjacent to the difluoro group (C2) will also be downfield, while the methyl carbon (C4) will be the most upfield.
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| -CF₂Br (C1) | ~115 - 125 | t (triplet) |
| -CH₂- (C2) | ~40 - 50 | t (triplet) |
| -CHBr- (C3) | ~50 - 60 | s (singlet) |
| -CH₃ (C4) | ~25 - 35 | s (singlet) |
To confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the protons on C2 and C3, and between the proton on C3 and the methyl protons on C4, confirming the proton connectivity along the butane (B89635) chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two and three bonds. Key correlations would be expected from the C2 protons to C1 and C3, and from the C4 methyl protons to C2 and C3, further solidifying the carbon skeleton and the placement of the substituents.
The magnitude of the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants can provide valuable information about the dihedral angles and, consequently, the preferred conformations of the molecule. The Karplus relationship suggests that the magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei. By analyzing the ³J values between the protons on C2 and C3, it is possible to infer the relative populations of different staggered conformations (anti and gauche) around the C2-C3 bond.
| Coupling | Predicted Value (Hz) |
|---|---|
| ²JHF (H2-F1) | ~15 - 25 |
| ³JHH (H2-H3) | ~5 - 10 |
| ³JHH (H3-H4) | ~6 - 8 |
| ¹JCF (C1-F1) | ~230 - 250 |
| ²JCF (C2-F1) | ~20 - 30 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups and the fingerprint region of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F stretching vibrations. The C-Br stretching frequencies will appear at lower wavenumbers. The C-H stretching and bending vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-Br stretching vibrations are often more intense in the Raman spectrum compared to the IR spectrum. The C-C bond vibrations would also be observable.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H stretch | 2900 - 3000 | Medium |
| C-F stretch | 1000 - 1200 | Strong (IR) |
| C-Br stretch | 500 - 650 | Medium (IR), Strong (Raman) |
| CH₂/CH₃ bend | 1350 - 1470 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry serves as a critical tool in the structural elucidation of molecules by providing information about their molecular weight and elemental composition, as well as offering insights into their structure through the analysis of fragmentation patterns. While a publicly available experimental mass spectrum for this compound is not available, a theoretical analysis based on established principles of mass spectrometry for halogenated alkanes allows for the prediction of its mass spectrum.
Molecular Formula Confirmation
The molecular formula for this compound is C₄H₆Br₂F₂. The presence of two bromine atoms is a key feature that would be readily identifiable in a mass spectrum due to bromine's distinct isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance. youtube.com Consequently, any ion containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, and M+4) with an approximate intensity ratio of 1:2:1. pearson.com For the molecular ion ([C₄H₆Br₂F₂]⁺•), this isotopic cluster would be expected at m/z values corresponding to the different combinations of these isotopes. This pattern provides strong evidence for the presence of two bromine atoms in the molecule, thus helping to confirm the molecular formula.
Fragmentation Analysis
Upon electron ionization, the this compound molecule is expected to form an energetically unstable molecular ion that will subsequently break down into smaller, more stable fragment ions. The fragmentation pathways are governed by the relative strengths of the chemical bonds within the molecule.
A primary fragmentation event for bromoalkanes is often the cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. docbrown.infoyoutube.com Another common fragmentation mechanism for alkyl halides is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the halogen. youtube.com The fragmentation of the alkane backbone can also lead to the loss of small alkyl radicals. youtube.com For fluorinated compounds, the loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF) can also be observed. whitman.edu
Based on these principles, the following fragmentation pathways are predicted for this compound:
Loss of a Bromine Radical: The cleavage of a C-Br bond would result in the loss of a bromine radical (•Br), leading to the formation of a [C₄H₆BrF₂]⁺ ion.
Alpha-Cleavage:
Cleavage of the C1-C2 bond could yield a [CF₂Br]⁺ fragment.
Cleavage at the C3-C4 bond could result in the loss of a methyl radical (•CH₃) to form a [C₃H₃Br₂F₂]⁺ ion.
Loss of Hydrogen Halides: The elimination of hydrogen bromide (HBr) or hydrogen fluoride (HF) from the molecular ion can also occur.
Cleavage of the Carbon Chain: Fragmentation of the butyl chain can lead to the formation of various smaller carbocations.
A summary of the predicted significant fragment ions and their theoretical mass-to-charge ratios is presented in the table below.
Predicted Mass Spectrometry Data for this compound
| Proposed Fragment Ion | Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [C₄H₆⁷⁹Br₂F₂]⁺• | Molecular Ion | 250 |
| [C₄H₆⁷⁹Br⁸¹BrF₂]⁺• | Molecular Ion | 252 |
| [C₄H₆⁸¹Br₂F₂]⁺• | Molecular Ion | 254 |
| [C₄H₆⁷⁹BrF₂]⁺ | Loss of •⁸¹Br | 171 |
| [C₄H₆⁸¹BrF₂]⁺ | Loss of •⁷⁹Br | 173 |
| [C₃H₃⁷⁹Br₂F₂]⁺ | Loss of •CH₃ | 235 |
| [C₃H₃⁷⁹Br⁸¹BrF₂]⁺ | Loss of •CH₃ | 237 |
| [C₃H₃⁸¹Br₂F₂]⁺ | Loss of •CH₃ | 239 |
| [C₄H₅⁷⁹BrF₂]⁺• | Loss of H⁸¹Br | 170 |
| [C₄H₅⁸¹BrF₂]⁺• | Loss of H⁷⁹Br | 172 |
| [CF₂⁷⁹Br]⁺ | Alpha-cleavage | 129 |
| [CF₂⁸¹Br]⁺ | Alpha-cleavage | 131 |
Computational and Theoretical Investigations of 1,3 Dibromo 1,1 Difluorobutane
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgpitt.edu For 1,3-Dibromo-1,1-difluorobutane, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed molecular-level understanding of its reactivity.
Haloalkanes are known to undergo nucleophilic substitution and elimination reactions. vedantu.com For this compound, with two bromine atoms as potential leaving groups, the reaction mechanisms can be complex.
Computational studies would typically involve:
Locating Reactants, Products, and Intermediates: The geometries of the starting materials, potential products, and any reaction intermediates are optimized.
Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants to the products or intermediates. The nature of the transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to ensure that the identified transition state correctly connects the desired reactants and products.
Calculation of Activation Energies: The energy difference between the transition state and the reactants provides the activation energy barrier for the reaction.
For example, in a nucleophilic substitution reaction with a nucleophile like OH-, computational studies could be used to determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism at each of the bromine-bearing carbon atoms. The calculations would also reveal the stereochemical outcome of the reaction.
Table 2: Illustrative Calculated Activation Energies for S(_N)2 Reactions of a Haloalkane
| Substrate | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| CH3CH2Br | OH- | Water | ~22 |
This table provides representative activation energies to illustrate the type of data that can be obtained from computational studies of haloalkane reactions. The actual values for this compound would depend on the specific reaction conditions and the level of theory used.
Lack of Specific Research Data Precludes Article Generation on this compound
Following a comprehensive search for scholarly and scientific data, it has been determined that there is a notable absence of specific computational and theoretical research focused solely on the chemical compound this compound. The initial investigation sought to gather detailed findings for a thorough analysis of this compound's chemical behavior, as outlined in the user's request.
The search aimed to uncover data related to the transition state analysis of its elimination reactions, the energetic profiles of its substitution pathways, the influence of solvents on its reaction dynamics, quantum mechanical studies of its halogen-carbon bond properties, and the application of additivity rules in predicting its conformational energies.
Despite exploring various scientific databases and academic journals, the search yielded no specific studies or datasets for this compound. The available literature focuses on related but structurally distinct compounds, such as 1,3-dibromo-1,1-difluoropropane (B1594815) and various difluorobutane isomers. While general principles of computational chemistry regarding elimination and substitution reactions, solvent effects, and conformational analysis are well-established, the specific quantitative data and detailed theoretical investigations for this compound are not present in the public domain.
Consequently, the generation of a scientifically accurate and data-rich article, as per the detailed outline provided, is not feasible at this time. The creation of such an article would necessitate original research and computational studies that have not yet been published. Therefore, the request to produce an in-depth article on the computational and theoretical investigations of this compound cannot be fulfilled.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound
A thorough review of scientific literature and chemical databases reveals a significant scarcity of published research specifically detailing the advanced synthetic applications of the chemical compound this compound. Consequently, a detailed article structured around its use as a chemical building block for complex fluorinated molecules, specialty chemicals, and medicinal chemistry intermediates cannot be constructed at this time.
While the field of fluorine chemistry is robust, with extensive research into the synthesis and application of various fluorinated compounds, this compound does not appear to be a commonly utilized synthon based on available public-domain information. Searches for its specific applications in the design of fluorinated scaffolds, incorporation into multihalogenated architectures, or as a precursor for fluorinated polymers and surfactants did not yield relevant research findings. Similarly, its role as an intermediate in medicinal chemistry research is not documented in the accessible scientific literature.
Research is available for structurally similar compounds, such as 1,3-dibromo-1,1-difluoro-2-propanone, which has been investigated as a synthon for the preparation of 4-bromodifluoromethyl thiazoles, demonstrating the utility of the gem-difluoro-dibromo motif in constructing heterocyclic systems relevant to drug discovery. However, this information cannot be directly extrapolated to this compound without dedicated studies on its reactivity and applications.
The absence of specific data for this compound prevents the creation of the requested detailed research findings and data tables for its synthetic applications. It is possible that research on this particular compound exists within proprietary industrial settings or has not yet been published in publicly accessible forums. Until such research becomes available, a comprehensive and scientifically accurate article on the advanced synthetic applications of this compound remains unfeasible.
Advanced Synthetic Applications of 1,3 Dibromo 1,1 Difluorobutane As a Chemical Building Block
Intermediates in Medicinal Chemistry Research
Development of Fluorinated Pharmaceutical Intermediates
Fluorinated compounds play a crucial role in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. sigmaaldrich.comnih.gov Building blocks containing a difluoromethylene group, such as the one present in 1,3-Dibromo-1,1-difluorobutane, are valuable for introducing this motif into drug candidates.
While direct examples of this compound's application are not readily found, a structurally similar compound, 1,3-dibromo-1,1-difluoro-2-propanone , has been utilized as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles. Thiazole (B1198619) rings are important scaffolds in many pharmaceutical agents. This synthesis involves the reaction of the dibromodifluoro-propanone with aromatic amines and sodium thiocyanate, demonstrating the utility of the dibromodifluoroalkyl moiety in constructing complex heterocyclic intermediates.
Table 1: Comparison of this compound and a Structurally Related Synthon
| Compound | Structure | Documented Application |
| This compound | BrCF₂CH₂CHBrCH₃ | Not extensively documented in pharmaceutical intermediate synthesis. |
| 1,3-Dibromo-1,1-difluoro-2-propanone | BrCF₂C(O)CH₂Br | Synthesis of 4-bromodifluoromethyl thiazoles. |
Based on the reactivity of the propanone analog, it can be inferred that this compound could potentially be used in similar cyclization reactions or as a precursor for other fluorinated aliphatic and heterocyclic systems. The two bromine atoms at different positions offer opportunities for sequential and regioselective reactions.
Exploring Fluorinated Isosteres in Drug Design
Isosteres are molecules or groups of atoms that have similar shapes and sizes, and often similar physical and chemical properties. In drug design, the replacement of a chemical group with an isostere can lead to improved pharmacological properties. The difluoromethylene group (CF₂) is a well-known bioisostere for an ether oxygen or a carbonyl group. Its introduction can significantly impact a molecule's conformational preferences, lipophilicity, and metabolic stability. nih.gov
Fluorinated building blocks are essential for the synthesis of these isosteres. While there is no specific research detailing the use of this compound for creating fluorinated isosteres, its structure is amenable to such applications. For example, it could theoretically be used to synthesize fluorinated analogs of existing drugs where a butyl or similar aliphatic chain is present.
Table 2: Potential Isosteric Replacements Using a 1,1-Difluorobutyl Moiety
| Original Moiety | Potential Isostere Derived from this compound | Potential Impact on Properties |
| Butyl chain (-CH₂CH₂CH₂CH₃) | 1,1-Difluorobutyl chain (-CF₂CH₂CH₂CH₃) | Increased lipophilicity, altered metabolic profile. |
| Tetrahydrofuran ring | Difluorinated aliphatic chain | Change in conformation and polarity. |
The development of synthetic routes to incorporate the 1,1-difluorobutyl group from this compound into bioactive scaffolds would be a necessary first step in exploring its potential in isosteric replacement strategies.
Applications in Molecular Imaging Precursor Synthesis
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET imaging due to its favorable decay properties. The synthesis of ¹⁸F-labeled PET tracers often involves the late-stage introduction of the radionuclide onto a precursor molecule.
Compounds containing a bromine atom can serve as precursors for radiofluorination via nucleophilic substitution with [¹⁸F]fluoride. While there are no specific reports of this compound being used as a precursor for PET imaging agents, its structure suggests it could be a candidate for such applications. The bromine atom at the 3-position is a potential site for nucleophilic substitution with ¹⁸F.
Furthermore, the related compound, 1,3-dibromo-1,1-difluoro-2-propanone , has been noted for its potential in radiopharmaceutics, where the bromine atom on the bromodifluoromethyl group could be exchanged for a fluorine isotope. This highlights the potential of dibromodifluoroalkyl structures in the synthesis of radiolabeled compounds.
Table 3: Potential Utility of Dibromodifluoroalkanes in PET Precursor Synthesis
| Precursor Type | Radionuclide | Potential Application |
| Bromo-fluoroalkanes | ¹⁸F | Synthesis of ¹⁸F-labeled PET tracers. |
| Dibromodifluoroalkanes | ¹⁸F | Potential for regioselective radiofluorination. |
The successful application of this compound as a PET precursor would depend on the development of efficient and regioselective radiofluorination methods for this specific substrate.
Environmental Research on the Degradation and Environmental Fate of Halogenated Butanes
Aerobic and Anaerobic Biotransformation Pathways
The biotransformation of halogenated alkanes is a critical process governing their environmental fate. The presence of both bromine and fluorine atoms on the butane (B89635) backbone of 1,3-Dibromo-1,1-difluorobutane suggests a complex degradation profile, as different enzymatic systems are required to cleave the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.
Microbial degradation is recognized as the primary process determining the fate of many halogenated organic compounds in the environment mdpi.com. However, these compounds are often highly resistant to breakdown by soil bacteria ncert.nic.in. Research on other halogenated compounds has shown that both aerobic and anaerobic conditions can facilitate degradation, though the specific pathways and efficiencies vary greatly. For instance, studies on hydrochlorofluorocarbons (HCFCs) have demonstrated that they can be degraded under both aerobic and anaerobic conditions by microbial action researchgate.net.
Given the significant difference in bond energy between the C-Br bond (~280 kJ/mol) and the C-F bond (~485 kJ/mol), it is highly probable that microbial attack would initiate at the more labile C-Br bonds. Anaerobic reductive dehalogenation, a process where the halogenated compound is used as an electron acceptor, is a well-documented pathway for brominated and chlorinated compounds. It is plausible that anaerobic microorganisms could reductively cleave the bromine atoms from the molecule. Aerobic degradation, often involving oxygenase enzymes, could also target the C-H bonds on the molecule or potentially the C-Br bonds, but is less likely to directly attack the C-F bonds.
The microbial degradation of organofluorine compounds is a significant challenge for microorganisms due to the exceptional strength and stability of the C-F bond. This resistance to biological and chemical degradation has led to some polyfluorinated compounds being dubbed 'forever chemicals' nih.gov.
Several key factors limit the microbial degradation of fluorinated compounds:
Chemical Inertness: The high strength of the C-F bond makes enzymatic cleavage energetically difficult. Direct cleavage of an unactivated C-F bond is rare in microbial metabolism mdpi.com.
Metabolic Activation: A common strategy for degrading recalcitrant molecules is "metabolic activation," where microbes initiate their attack on a more vulnerable part of the molecule mdpi.com. For this compound, this would likely involve initial enzymatic action on the weaker C-Br or C-H bonds. This initial transformation could potentially make the C-F bonds more susceptible to subsequent enzymatic attack.
Enzymatic Machinery: Studies of microbial dehalogenation have identified five general reaction types: reductive, oxidative, hydrolytic, substitutive, and eliminative nih.gov. While enzymes capable of these reactions exist, those that act on the C-F bond are uncommon. One rare example is fluoroacetate dehalogenase, but its activity is typically limited to specific monofluorinated compounds mdpi.com.
The presence of multiple fluorine atoms on a single carbon, as in the 1,1-difluoro group of the target compound, generally increases the strength of the C-F bonds, making biodegradation even more challenging compared to monofluorinated substances mdpi.com.
When microbial degradation of a fluorinated compound does occur, the cleavage of the C-F bond results in the release of a fluoride (B91410) ion (F⁻). This process presents a significant physiological obstacle for the degrading microorganism.
Fluoride is toxic to most microbes at relatively low concentrations because it can inhibit essential enzymes nih.gov. The accumulation of fluoride within the cell can disrupt metabolism and halt cell growth. Therefore, a microbe capable of degrading a polyfluorinated compound must possess not only the enzymes to break the C-F bond but also an effective mechanism to protect itself from fluoride toxicity, such as a specialized fluoride-proton antiporter to expel the ion from the cell nih.gov.
Persistence and Environmental Implications in Aquatic Systems (General Studies on Related Compounds)
Based on the properties of other halogenated alkanes, this compound is expected to be persistent in aquatic environments.
Persistence: The combination of strong C-F bonds and the general resistance of haloalkanes to degradation pathways suggests a long environmental half-life ncert.nic.in. Mixed bromo/chloro persistent organic pollutants have been identified in various environmental matrices, highlighting the stability of such structures nih.gov. Short-chain chlorinated paraffins (C10-13), another class of halogenated alkanes, have been recognized as persistent organic pollutants (POPs) under the Stockholm Convention due to their persistence and long-range environmental mobility researchgate.net.
Physical Fate: Bromo and polychloro derivatives of hydrocarbons are typically denser than water and have low water solubility ncert.nic.in. If released into an aquatic system, this compound would likely sink and partition into sediments. Its low solubility would limit its concentration in the water column but could lead to long-term contamination of benthic environments.
Bioaccumulation: The low water solubility of haloalkanes suggests they are lipophilic (fat-soluble). This property creates a potential for bioaccumulation, where the chemical concentrates in the fatty tissues of aquatic organisms. This can lead to biomagnification as it moves up the food chain.
The table below summarizes the expected environmental properties based on related compounds.
| Property | Expected Characteristic for this compound | Rationale (Based on Related Compounds) |
| Persistence | High | Strong C-F bonds; general resistance of haloalkanes to degradation ncert.nic.innih.gov. |
| Water Solubility | Low | Haloalkanes are generally not soluble in water ncert.nic.in. |
| Density | Greater than water | Bromo-derivatives of hydrocarbons are heavier than water ncert.nic.in. |
| Bioaccumulation Potential | High | Low water solubility implies lipophilicity and partitioning into fatty tissues. |
| Primary Degradation | Microbial (slow) | Biotransformation is the main fate for many halogenated organics, but is often slow mdpi.com. |
Comparative Studies with Other Halogenated Butanes and Alkanes
To understand the potential environmental fate of this compound, it is useful to compare it with other alkanes and their halogenated derivatives. The type and number of halogen atoms profoundly influence a molecule's reactivity and persistence.
Butane: The non-halogenated parent alkane, butane, is readily biodegradable by a wide range of microorganisms. Its environmental persistence is low.
Perfluorobutane (C₄F₁₀): This compound, where all hydrogens are replaced by fluorine, is extremely persistent. It lacks any weaker C-H or C-Br bonds that could serve as an initial point for metabolic attack, making it exceptionally resistant to both biotic and abiotic degradation.
Polychlorinated Butanes: These compounds are also persistent environmental pollutants. The C-Cl bond (bond energy ~330 kJ/mol) is stronger than the C-Br bond but significantly weaker than the C-F bond. Reductive dechlorination is a known microbial degradation pathway.
This compound: This mixed-halogenated alkane presents a unique case. Its persistence is expected to be much greater than butane but potentially less than that of perfluorobutane. The presence of two C-Br bonds offers a "weak link" for degradation to begin, which is absent in its perfluorinated counterpart. Microbial degradation, likely starting with reductive debromination, could be a more viable pathway for this compound than for a perfluorinated or even a polychlorinated analogue.
The following table compares the relevant bond dissociation energies, which are a key indicator of chemical and biological stability.
| Bond | Average Bond Energy (kJ/mol) | Implication for Degradation |
| C-H | 413 | Susceptible to aerobic microbial attack (oxidation). |
| C-C | 348 | Generally stable, but can be broken by some microbes. |
| C-Br | 280 | Weakest halogen bond; likely first point of microbial or chemical attack. |
| C-Cl | 330 | Stronger than C-Br; susceptible to reductive dechlorination. |
| C-F | 485 | Strongest single bond in organic chemistry; highly resistant to cleavage. |
This comparison indicates that the environmental fate of this compound is dictated by the competing influences of its highly stable C-F bonds and its more reactive C-Br bonds.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of specifically functionalized fluoroalkanes often faces challenges with regioselectivity. Future research will prioritize the development of novel synthetic pathways to compounds like 1,3-Dibromo-1,1-difluorobutane that offer superior control over the placement of functional groups. While traditional methods may lack precision, modern strategies are emerging. For instance, electrophilic halofluorination of functionalized cyclic olefins is being explored to gain better insight into stereochemistry and avoid issues of regioselectivity in symmetrical molecules beilstein-journals.org.
Another promising avenue is the use of decarboxylative strategies, which can introduce fluorine-containing substituents and are applicable to sp³-rich systems tandfonline.com. Adapting such radical-based methods could provide new entries to complex fluorinated alkanes. The advancement of these routes is critical as the demand for intricate fluorinated building blocks in drug discovery continues to grow, moving beyond simple aromatic substitutions to more complex aliphatic systems tandfonline.comnih.gov.
| Synthetic Strategy | Potential Advantage for this compound Synthesis | Reference |
| Halofluorination of Alkenes | High stereoselectivity and regioselectivity with specific substrates. | beilstein-journals.org |
| Decarboxylative Halogenation | Utilizes readily available carboxylic acids; suitable for sp³-rich molecules. | tandfonline.com |
| Transition Metal-Catalyzed C-H Functionalization | Direct introduction of halogens, potentially reducing step count. | tandfonline.com |
Exploration of New Catalytic Transformations
The two bromine atoms in this compound offer distinct reactivity profiles that are ripe for exploration through modern catalytic methods. Future research will likely focus on selective C-Br bond activation to introduce new functional groups. Transition metal-catalyzed cross-coupling reactions are valuable tools for this purpose acs.org. Developing catalysts that can differentiate between the bromine at the C1 and C3 positions would be a significant breakthrough, enabling stepwise functionalization and the creation of highly complex molecules from a single building block.
Furthermore, the field is moving towards biocatalysis for halogenation, utilizing enzymes like halogenases. acs.org These enzymes offer unparalleled regioselectivity under mild, environmentally friendly conditions. acs.org Research into engineering halogenases or discovering new ones that can act on fluorinated substrates could lead to highly selective and sustainable transformations of compounds like this compound.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and optimizing complex chemical reactions requires precise monitoring. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool due to its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide range of chemical shifts that provide detailed information about the chemical environment. nih.govnih.gov
Future applications will involve the use of advanced ¹⁹F NMR methodologies to study reaction kinetics and mechanisms involving this compound in real time. researchgate.net Coupling ¹⁹F NMR with other techniques, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), allows for the comprehensive identification and quantification of reactants, intermediates, and products, even in complex mixtures. nih.govacs.org This integrated approach is crucial for optimizing reaction conditions to improve yield and selectivity, and for identifying minor byproducts that could reveal insights into reaction pathways. nih.gov
| Spectroscopic Technique | Application in this compound Research | Key Benefit |
| ¹⁹F NMR | Structure elucidation, quantification, reaction monitoring. | High sensitivity and resolution for fluorinated species. nih.govresearchgate.net |
| LC-HRMS | Identification of reaction products and byproducts. | Accurate mass measurement for determining elemental composition. nih.govnih.gov |
| Combined ¹⁹F NMR and LC-HRMS | Comprehensive analysis of complex reaction mixtures. | Allows quantification of identified products without authentic standards. nih.gov |
Deeper Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is becoming indispensable in modern chemical research. For this compound, computational models can predict reactivity, bond dissociation energies, and spectroscopic properties. For example, quantum chemical calculations can help understand the relative reactivity of the two C-Br bonds, guiding the design of selective catalytic transformations.
Combining computational predictions with experimental results from techniques like ¹⁹F NMR and LC-HRMS provides a powerful approach to understanding reaction mechanisms and degradation pathways. nih.gov This integrated strategy has been successfully used to study the photolysis of other fluorinated compounds, where calculations of C-F bond-breaking enthalpies and electron densities correlated well with experimentally observed products. nih.gov Applying this dual approach to this compound will accelerate the development of new reactions and provide a deeper understanding of its chemical behavior.
Design of Next-Generation Fluorinated Building Blocks with Tailored Reactivity
The strategic incorporation of fluorine is a cornerstone of modern drug discovery, enhancing properties like metabolic stability and bioavailability. growthmarketreports.comdatainsightsmarket.com There is a clear trend toward using more diverse and complex fluorinated building blocks beyond simple fluoroaromatics. tandfonline.comnih.gov this compound is a prime candidate to serve as a versatile precursor for next-generation building blocks.
The differential reactivity of its two bromine atoms can be exploited to synthesize novel scaffolds with precisely tailored properties. For example, one bromine could be replaced via a nucleophilic substitution, while the other is used in a metal-catalyzed cross-coupling reaction. This allows for the construction of sp³-rich, three-dimensional molecules, which are increasingly sought after in medicinal chemistry. The global market for fluorinated building blocks is expanding rapidly, driven by demand in pharmaceuticals, agrochemicals, and material science, underscoring the importance of developing new and versatile synthons. growthmarketreports.com
Sustainable Chemistry Approaches for Halogenated Compound Synthesis and Degradation
As the use of halogenated compounds grows, so do concerns about their environmental impact. Future research must prioritize the principles of green and sustainable chemistry. datainsightsmarket.com This involves developing synthetic routes that are more atom-economical, use less hazardous reagents, and minimize waste. nih.govrsc.org For the synthesis of compounds like this compound, this could mean exploring solvent-free reaction conditions or using biocatalytic methods. acs.org
Equally important is the development of sustainable degradation methods. The persistence of some organofluorine compounds in the environment is a significant issue. Research into novel degradation pathways, such as mechanochemistry, which uses mechanical force to induce chemical reactions with minimal solvent, offers a promising solution for breaking down halogenated organic pollutants. mdpi.com Establishing a more sustainable halogen chemistry, including efficient recycling processes, is essential for the long-term viability of using these valuable compounds. fu-berlin.de
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-dibromo-1,1-difluorobutane in laboratory settings?
- Methodology : Synthesis of halogenated alkanes like this compound typically involves radical bromination or nucleophilic substitution. For fluorinated analogs, fluorination can be achieved via halogen exchange (e.g., using KF or AgF) or via electrophilic fluorinating agents. For example, 1,4-dibromo-2,3-difluorobenzene (CAS 156682-52-9) is synthesized through directed ortho-metalation followed by bromination and fluorination steps . Similar approaches may apply to aliphatic systems, with careful control of stoichiometry and reaction temperatures to avoid over-halogenation.
- Validation : Purity assessment via GC or HPLC (as seen in Kanto Reagents' catalog entries for bromo-difluoro compounds) is critical, with thresholds >95% for reliable reproducibility .
Q. How should researchers handle this compound to ensure safety and stability?
- Safety Protocols : Based on SDS guidelines for structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene), handle in fume hoods with PPE (gloves, goggles). Avoid inhalation and skin contact due to potential toxicity .
- Storage : Store at 2–8°C in airtight, light-resistant containers, as recommended for bromo-difluoro aromatics . Stabilize with inert gas (N₂/Ar) to prevent decomposition.
Q. What analytical techniques are suitable for characterizing this compound?
- Techniques :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity.
- GC-MS for volatility assessment (as used for 1-bromo-2,6-difluorobenzene ).
- Elemental Analysis to verify Br/F ratios.
- Reference Standards : Cross-validate with commercial analogs like 2,3-dibromo-1,4-difluorobenzene (CAS 179737-33-8) to ensure method accuracy .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights : The electron-withdrawing fluorine atoms increase electrophilicity at the C-Br sites, favoring Suzuki-Miyaura couplings. Steric hindrance from the difluoro moiety may slow kinetics compared to non-fluorinated analogs. Computational modeling (e.g., QSPR, as applied to 1-bromobutane ) can predict activation barriers.
- Case Study : Compare with 4-bromo-2,3-difluorophenylboronic acid (CAS 374790-99-5), where fluorine substitution enhances oxidative stability in cross-coupling .
Q. What are the environmental persistence and regulatory implications of this compound?
- Regulatory Context : While not explicitly listed in restricted substance tables, structurally related bromofluorocarbons (e.g., HBFCs in ) are regulated under the Montreal Protocol due to ozone depletion potential. Environmental fate studies (e.g., hydrolysis half-life, photodegradation) are critical for risk assessment .
- Mitigation Strategies : Explore biodegradation pathways using microbial consortia or catalytic dehalogenation, as proposed for similar halogenated alkanes .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, density) for this compound?
- Data Triangulation :
Compare experimental measurements (e.g., GC retention times ) with computational predictions (e.g., PubChem’s QSPR models ).
Replicate synthesis under controlled conditions to isolate purity effects (e.g., impurities in 1-bromo-2,6-difluorobenzene-d3 alter boiling points ).
- Standardization : Adopt ASTM methods for halogenated compounds, ensuring calibration with certified reference materials.
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to optimize reaction conditions (temperature, catalyst loading) while minimizing hazardous byproducts.
- Data Reproducibility : Source reagents from validated suppliers (e.g., Kanto Reagents ) and document lot-specific purity levels.
- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal, referencing SDS protocols for bromofluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
